

Application Note: Mass Spectrometry

Fragmentation Analysis of (Z)-1-(methylthio)-1-propene

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Compound of Interest

Compound Name: 1-Propene, 1-(methylthio)-, (Z)-

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Abstract

This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of (Z)-1-(methylthio)-1-propene. The fragmentation behavior of this unsaturated thioether is crucial for its identification and structural elucidation in complex matrices. This note presents the major fragment ions, their relative abundances, and proposes fragmentation mechanisms. A standardized protocol for acquiring the mass spectrum is also provided.

Introduction

(Z)-1-(methylthio)-1-propene is an organosulfur compound belonging to the class of thioenol ethers.^[1] The analysis of such compounds is relevant in various fields, including flavor and fragrance chemistry, environmental analysis, and as potential intermediates in organic synthesis. Mass spectrometry, particularly with electron ionization, is a powerful technique for the structural characterization of volatile and semi-volatile organic compounds. Understanding the fragmentation pathways is essential for unambiguous identification and for distinguishing it from its (E)-isomer and other structural isomers.

The molecular formula of (Z)-1-(methylthio)-1-propene is C_4H_8S , with a molecular weight of approximately 88.17 g/mol [2][3]. Upon electron ionization, the molecule loses an electron to form a molecular ion ($M^{+\bullet}$), which then undergoes a series of fragmentation reactions to produce a characteristic mass spectrum.

Quantitative Fragmentation Data

The electron ionization mass spectrum of (Z)-1-(methylthio)-1-propene is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

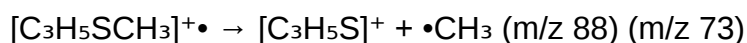
m/z	Relative Intensity (%)	Proposed Ion Structure/Formula
88	100	$[C_4H_8S]^{+\bullet}$ (Molecular Ion)
73	80	$[C_3H_5S]^+$
45	60	$[CH_3S]^+$
41	55	$[C_3H_5]^+$
39	40	$[C_3H_3]^+$

Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.

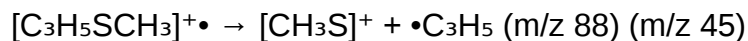
Fragmentation Pathway Analysis

The fragmentation of the (Z)-1-(methylthio)-1-propene molecular ion (m/z 88) proceeds through several key pathways, which are common for thioethers and unsaturated systems. The major fragmentation mechanisms are outlined below.

1. Alpha-Cleavage: The cleavage of the bond alpha to the sulfur atom is a characteristic fragmentation pathway for thioethers. In this case, the loss of a methyl radical ($\bullet CH_3$) from the molecular ion results in the formation of the abundant ion at m/z 73.

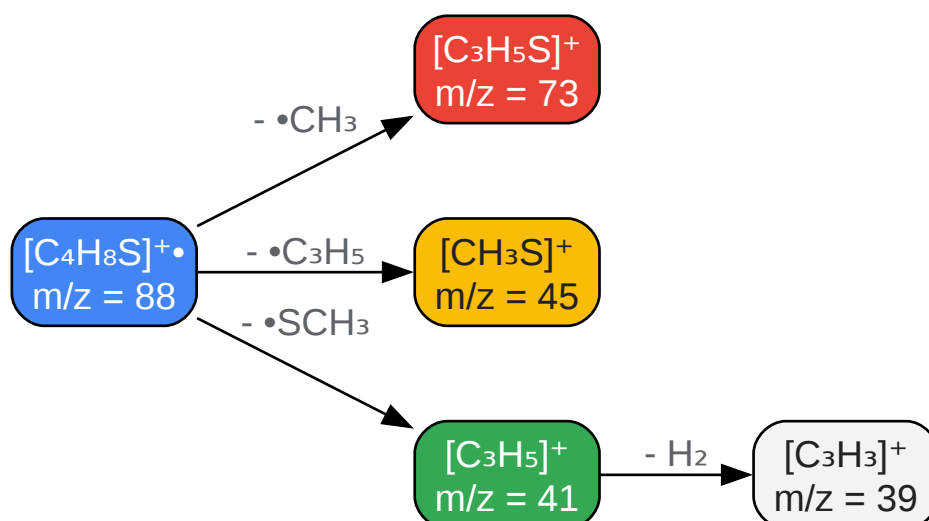


2. Cleavage of the C-S Bond: Direct cleavage of the carbon-sulfur bond can lead to the formation of the methylthio cation ($[\text{CH}_3\text{S}]^+$) at m/z 45 and a propenyl radical.



3. Formation of Hydrocarbon Fragments: The presence of the propenyl moiety leads to the formation of characteristic hydrocarbon ions. The ion at m/z 41 corresponds to the allyl cation ($[\text{C}_3\text{H}_5]^+$), a stable carbocation. This can be formed through various rearrangement and cleavage processes. Subsequent loss of hydrogen atoms from this fragment can lead to the ion at m/z 39 ($[\text{C}_3\text{H}_3]^+$).

The proposed fragmentation pathway is illustrated in the following diagram:



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Figure 1. Proposed electron ionization fragmentation pathway for (Z)-1-(methylthio)-1-propene.

Experimental Protocol

The following is a general protocol for the acquisition of the mass spectrum of (Z)-1-(methylthio)-1-propene using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Instrumentation:

- Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Mass Spectrometer (MS) with an electron ionization (EI) source.

2. GC Conditions:

- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Final hold: 5 minutes at 200 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Mode: Split (e.g., 50:1 split ratio).
- Injection Volume: 1 μ L.

3. MS Conditions:

- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 35-350.
- Scan Speed: 1000 amu/s.

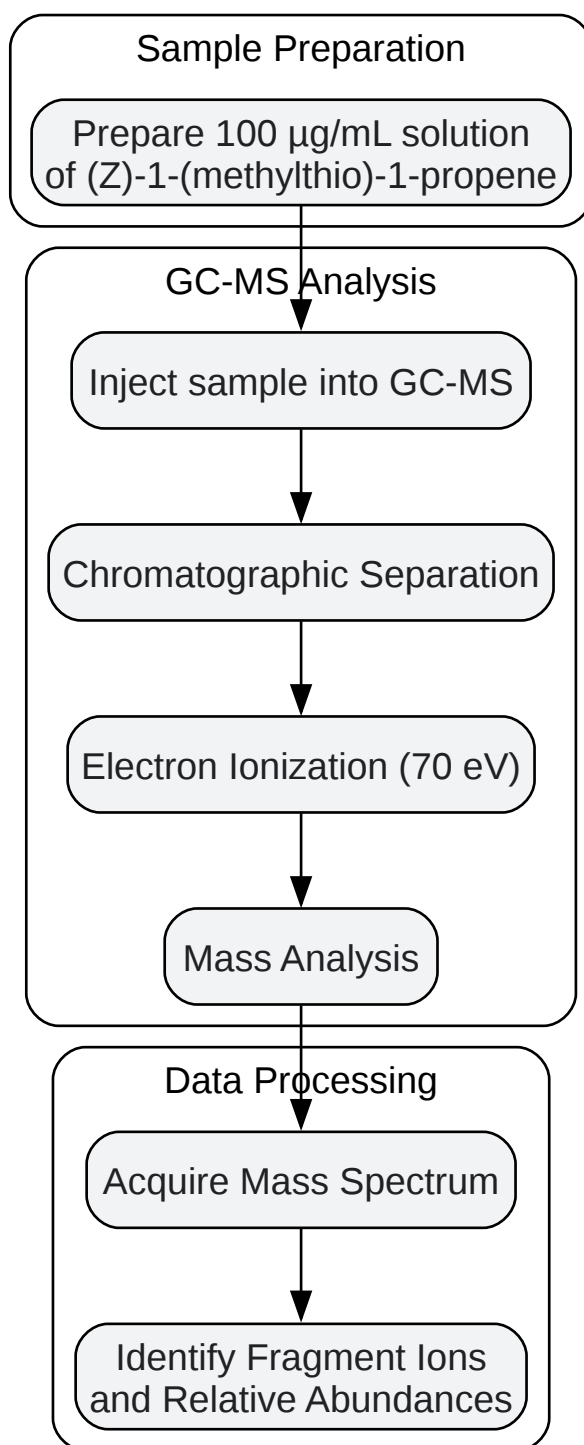
4. Sample Preparation:

- Prepare a dilute solution of (Z)-1-(methylthio)-1-propene in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.

5. Data Acquisition and Analysis:

- Inject the sample into the GC-MS system.
- Acquire the mass spectrum of the chromatographic peak corresponding to (Z)-1-(methylthio)-1-propene.
- Process the data using the instrument's software to obtain the background-subtracted mass spectrum.
- Identify the major fragment ions and determine their relative abundances.

The experimental workflow is depicted in the diagram below:



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Figure 2. General experimental workflow for the GC-MS analysis of (Z)-1-(methylthio)-1-propene.

Conclusion

The electron ionization mass spectrum of (Z)-1-(methylthio)-1-propene is characterized by a prominent molecular ion peak and several major fragment ions resulting from predictable fragmentation pathways, including alpha-cleavage and C-S bond cleavage. The presented quantitative data and fragmentation analysis provide a reliable basis for the identification and structural confirmation of this compound in various applications. The detailed experimental protocol offers a standardized method for obtaining reproducible mass spectral data.

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References

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- 2. 1-Propene, 1-(methylthio)-, (Z)- [webbook.nist.gov]
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